molecular formula C9H9F4NO B15312851 2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B15312851
M. Wt: 223.17 g/mol
InChI Key: GOVQSPRLECVDKT-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H8F4O It is a fluorinated aromatic compound that features both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of aromatic amines with fluorinated compounds. One common method includes the reaction of an aromatic amine with a fluorinated alkyl halide under suitable conditions . Another approach involves the reaction of aromatic ethers with amino compounds in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol lies in its combination of amino and hydroxyl functional groups along with the presence of fluorine atoms. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-8-5(7(14)4-15)2-1-3-6(8)9(11,12)13/h1-3,7,15H,4,14H2

InChI Key

GOVQSPRLECVDKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(CO)N

Origin of Product

United States

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